N-(2-chlorophenyl)-3-[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]propanamide
Description
N-(2-chlorophenyl)-3-[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]propanamide is a complex organic compound that features a chlorophenyl group, a tetrahydronaphthalenyl group, and a piperidinyl group
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O/c25-22-7-3-4-8-23(22)26-24(28)12-9-18-13-15-27(16-14-18)21-11-10-19-5-1-2-6-20(19)17-21/h1-8,18,21H,9-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHQOFMILKSCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCC(CC3)CCC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the chlorophenyl group and the piperidine intermediate using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalenyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-3-[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, providing insights into drug-receptor interactions.
Biological Studies: It serves as a tool compound in studying cellular pathways and mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine hydrochloride
- 2-naphthyl N-(2-chlorophenyl)carbamate
Uniqueness
N-(2-chlorophenyl)-3-[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl]propanamide is unique due to its specific structural features, such as the combination of a chlorophenyl group, a tetrahydronaphthalenyl group, and a piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
